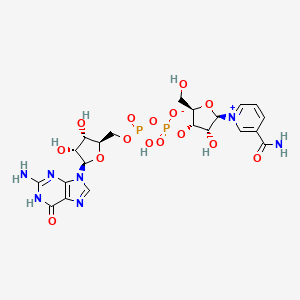

Nicotinamide guanine dinucleotide

Description

Properties

CAS No. |

5624-35-1 |

|---|---|

Molecular Formula |

C21H27N7O15P2 |

Molecular Weight |

679.4 g/mol |

IUPAC Name |

(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-2-(3-carbamoylpyridin-1-ium-1-yl)-4-hydroxyoxolan-3-olate |

InChI |

InChI=1S/C21H27N7O15P2/c22-16(33)8-2-1-3-27(4-8)19-14(31)12(29)9(41-19)5-39-44(35,36)43-45(37,38)40-6-10-13(30)15(32)20(42-10)28-7-24-11-17(28)25-21(23)26-18(11)34/h1-4,7,9-10,12-15,19-20,29-30,32H,5-6H2,(H2,22,33)(H,35,36)(H,37,38)(H3,23,25,26,34)/t9-,10-,12-,13-,14-,15-,19-,20-/m1/s1 |

InChI Key |

UMIKTNNNENCAOK-NAJQWHGHSA-N |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O)C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Characterization of Nicotinamide Guanine Dinucleotide (NGD) in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and signaling, playing a pivotal role in redox reactions and as a substrate for various enzymes. Its analogs, while less abundant, are emerging as important players in cellular physiology and pathology. Among these is Nicotinamide Guanine (B1146940) Dinucleotide (NGD), an NAD+ analog where the adenine base is substituted with guanine. While the presence and metabolism of various NAD+ precursors and derivatives have been known for decades, the definitive identification and characterization of endogenous NGD in mammalian tissues is a more recent development. This technical guide provides an in-depth overview of the discovery of NGD in mammals, the experimental protocols for its detection and quantification, its known enzymatic interactions, and its potential physiological significance.

The seminal work demonstrating the presence of endogenous NGD in a variety of murine tissues was published by Nakagawa et al. in 2019.[1] Their research revealed that NGD, along with another NAD+ analog, nicotinamide hypoxanthine (B114508) dinucleotide (NHD), is present in vivo and that its synthesis and degradation are linked to the enzymes Nicotinamide mononucleotide adenylyltransferase 3 (Nmnat3) and CD38.[1] This discovery has opened new avenues for research into the roles of these non-canonical NAD+ analogs in health and disease.

Core Concepts and Discovery

The existence of NGD as a chemical entity and its potential to be metabolized by enzymes that recognize NAD+ has been explored in biochemical studies. However, its endogenous presence in mammals was not confirmed until recently. The study by Nakagawa and colleagues provided the first comprehensive evidence of NGD in various mouse tissues, suggesting it is a naturally occurring metabolite.[1]

Key Findings from the Initial Characterization:

-

Endogenous Presence: NGD was detected in multiple murine tissues, including the liver, kidney, and muscle.[1]

-

Biosynthesis: The synthesis of NGD was found to be partially dependent on Nmnat3, a mitochondrial NAD+ biosynthetic enzyme. Overexpression of Nmnat3 led to a significant increase in NGD levels.[1]

-

Degradation: The NAD+-glycohydrolase CD38 was identified as an enzyme capable of degrading NGD.[1]

-

Coenzymatic Activity: NGD was shown to serve as a coenzyme for alcohol dehydrogenase (ADH) in vitro, albeit with a much lower affinity than NAD+.[1]

-

Substrate Specificity: NGD was found not to be a substrate for the NAD+-dependent enzymes SIRT1, SIRT3, and PARP1.[1]

Experimental Protocols

The identification and quantification of NGD in biological samples require sensitive and specific analytical techniques. The following protocols are based on established methods for NAD+ and its analogs, adapted for the specific detection of NGD.

Tissue Extraction for NGD Analysis

This protocol is adapted from methods used for NAD+ extraction, ensuring the stability of the dinucleotide.[2][3][4]

Materials:

-

Frozen tissue samples

-

Liquid nitrogen

-

Pre-chilled 0.6 M Perchloric Acid (PCA)

-

3 M Potassium Carbonate (K2CO3)

-

Phosphate Buffered Saline (PBS)

-

Homogenizer (e.g., bead beater or Dounce homogenizer)

-

Centrifuge capable of 16,000 x g at 4°C

Procedure:

-

Weigh approximately 20-50 mg of frozen tissue.

-

Immediately place the tissue in a pre-chilled tube containing ceramic beads and 400 µL of ice-cold 0.6 M PCA.

-

Homogenize the tissue using a bead beater for 2 cycles of 30 seconds with a 1-minute interval on ice in between. Alternatively, use a Dounce homogenizer on ice.

-

Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant (the acid extract) and transfer it to a new pre-chilled tube.

-

Neutralize the extract by adding 3 M K2CO3 dropwise on ice until the pH reaches 6.5-7.0. This will precipitate the perchlorate (B79767) as potassium perchlorate.

-

Incubate on ice for 10 minutes to allow for complete precipitation.

-

Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitate.

-

Collect the supernatant containing the NGD and store it at -80°C until analysis.

Quantification of NGD by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of low-abundance metabolites like NGD.[5][6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

LC Conditions (Illustrative):

-

Column: A reverse-phase C18 column suitable for polar metabolites (e.g., 100 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

-

Mobile Phase B: 10 mM ammonium acetate in methanol.

-

Gradient: A linear gradient from 2% to 50% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM):

-

Parent Ion (Q1): The m/z for protonated NGD ([M+H]+) is 679.1.

-

Product Ion (Q3): A characteristic fragment ion of NGD is monitored. For instance, the nicotinamide riboside fragment (m/z 255.1) or the guanosine (B1672433) monophosphate fragment (m/z 364.1). The transition would be 679.1 -> 255.1 or 679.1 -> 364.1.

-

-

Standard Curve: A standard curve of pure NGD of known concentrations should be prepared in a matrix similar to the samples to ensure accurate quantification.

Data Presentation

The following tables summarize the quantitative data on NGD levels in murine tissues as reported by Nakagawa et al. (2019).[1]

Table 1: Endogenous Levels of NGD in Various Murine Tissues

| Tissue | NGD (pmol/g tissue) |

| Liver | 1.2 ± 0.2 |

| Kidney | 0.8 ± 0.1 |

| Muscle | 0.5 ± 0.1 |

| Brain | Not Detected |

| Heart | Not Detected |

Data are presented as mean ± SEM.

Table 2: Effect of Nmnat3 Overexpression on NGD Levels in Mouse Liver

| Genotype | NGD (pmol/g tissue) |

| Wild-Type | 1.2 ± 0.2 |

| Nmnat3-Overexpressing | 5.8 ± 0.9 |

Data are presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

NGD Metabolism and Interaction Pathway

The following diagram illustrates the known metabolic pathway of NGD in mammals, involving its synthesis by Nmnat3 and degradation by CD38.

References

- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, nicotinamide guanine dinucleotide (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two Different Methods of Quantification of Oxidized Nicotinamide Adenine Dinucleotide (NAD+) and Reduced Nicotinamide Adenine Dinucleotide (NADH) Intracellular Levels: Enzymatic Coupled Cycling Assay and Ultra-performance LiquidChromatography (UPLC)-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

endogenous presence of NGD in murine tissues

An In-depth Technical Guide to the Endogenous Presence of N-Glycolylneuraminic Acid (NGD) in Murine Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-glycolylneuraminic acid (Neu5Gc or NGD) is a major sialic acid found in most mammals.[1][2][3] It is synthesized from its precursor, N-acetylneuraminic acid (Neu5Ac), through the addition of a single oxygen atom.[3][4] This hydroxylation is catalyzed by the enzyme cytidine (B196190) monophosphate-N-acetylneuraminic acid hydroxylase (CMAH).[1][5] Mice, like most mammals, possess a functional Cmah gene and therefore endogenously produce and display Neu5Gc on the surface of their cells as terminal components of glycoconjugates.[6][7] This is in stark contrast to humans, who have an inactivated CMAH gene and are genetically unable to synthesize Neu5Gc.[1][8]

The presence of Neu5Gc in murine tissues has significant implications for biomedical research, particularly when using mice as models for human diseases. Understanding the biosynthesis, tissue distribution, and methods for detecting Neu5Gc is critical for accurately interpreting experimental results. This guide provides a comprehensive technical overview of the endogenous presence of Neu5Gc in murine tissues, including detailed experimental protocols and data presented for clarity and comparison.

NGD Biosynthesis and Signaling Pathway

The biosynthesis of Neu5Gc begins with the synthesis of Neu5Ac. In the cytosol, UDP-GlcNAc is converted to Neu5Ac through a series of enzymatic steps. Neu5Ac is then activated in the nucleus by CMP-sialic acid synthetase (CSS) to form CMP-Neu5Ac.[5] The key step in Neu5Gc synthesis occurs in the cytosol, where CMAH hydroxylates CMP-Neu5Ac to form CMP-Neu5Gc.[5][9][10] This reaction is irreversible.[11] Both CMP-Neu5Ac and CMP-Neu5Gc are then transported into the Golgi apparatus, where they serve as donor substrates for sialyltransferases to add sialic acids to newly synthesized glycoproteins and glycolipids.[5][9][12]

Tissue Distribution and Quantitative Data

Neu5Gc is widely distributed across most non-neural tissues in wild-type mice.[1][13] Immunohistochemical studies show strong staining for Neu5Gc in a variety of organs.[13] In contrast, the vertebrate brain, despite being rich in total sialic acids, contains very low to undetectable levels of Neu5Gc.[1][14][15] This correlates with minimal to no expression of the Cmah gene in the brain.[14] In tissues like skeletal and cardiac muscle, Neu5Gc can constitute roughly half of the total sialic acid content.[6]

Qualitative Distribution of Neu5Gc in Murine Tissues

The following table summarizes the relative abundance of Neu5Gc in various murine tissues based on immunohistochemistry.

| Tissue | Relative Neu5Gc Level | Reference |

| Spleen | High | [16] |

| Kidney | High | [1][16] |

| Liver | High | [2][16] |

| Heart | High | [6][16] |

| Lungs | High | [16] |

| Skeletal Muscle | High | [6] |

| Small Intestine | High | [1] |

| Stomach | High | [1] |

| Thymus | Medium | [4] |

| Brain | Very Low / Absent | [1][14][15] |

Quantitative Analysis of Neu5Gc in Murine Tissues

Recent studies using liquid chromatography–mass spectrometry (LC-MS/MS) have enabled precise quantification of different sialic acid forms in tissues. The data below presents the levels of free and conjugated Neu5Ac and Neu5Gc in various tissues of healthy mice.

| Tissue | Neu5Ac (µg/g) | Neu5Gc (µg/g) | % Neu5Gc of Total Sialic Acid | Reference |

| Serum | 10.5 | 18.0 | 63.1% | [16] |

| Heart | 120.3 | 215.3 | 64.2% | [16] |

| Liver | 148.9 | 239.1 | 61.6% | [16] |

| Spleen | 120.3 | 291.5 | 70.8% | [16] |

| Lungs | 151.7 | 250.2 | 62.2% | [16] |

| Kidney | 162.9 | 283.4 | 63.5% | [16] |

| Brain | 760.3 | 1.9 | 0.2% | [16] |

Data is presented as the mean from the control group in the cited study and represents the sum of free and conjugated forms.

The Cmah-null Mouse Model

A crucial tool in Neu5Gc research is the Cmah-knockout (Cmah-/-) mouse, which has a human-like inactivation of the Cmah gene.[1][8][17] These mice are incapable of endogenously synthesizing Neu5Gc and serve as an ideal negative control in experiments, confirming the specificity of detection methods for Neu5Gc.[13][18] It is important to note that standard mouse chow often contains animal-derived products and thus significant amounts of Neu5Gc.[1] Therefore, Cmah-/- mice can incorporate dietary Neu5Gc into their tissues.[1][8] For studies requiring a complete absence of Neu5Gc, these mice must be maintained on a Neu5Gc-free diet, such as one that is soy-based.[1]

Experimental Protocols

Accurate detection and quantification of Neu5Gc require specific and validated methodologies. The most common techniques are immunohistochemistry (IHC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Immunohistochemistry (IHC) for Neu5Gc Detection

IHC allows for the visualization of Neu5Gc distribution within the cellular architecture of a tissue. The method relies on a highly specific primary antibody, typically a chicken-derived polyclonal Immunoglobulin Y (IgY), that recognizes the Neu5Gc epitope.[2]

Protocol:

-

Tissue Preparation:

-

Fix tissues in formalin and embed in paraffin (B1166041), or prepare frozen sections.

-

Cut sections (e.g., 5 µm) and mount on slides.

-

For paraffin sections, deparaffinize and rehydrate through a series of xylene and ethanol (B145695) washes.

-

Perform antigen retrieval if necessary (e.g., using citrate (B86180) buffer).

-

-

Blocking:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific antibody binding using a suitable blocking buffer (e.g., 5% normal serum from the same species as the secondary antibody) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate sections with a purified chicken anti-Neu5Gc IgY antibody (e.g., at a 1:200 dilution in blocking buffer) for 2 hours at room temperature or overnight at 4°C.[19]

-

As a crucial negative control, stain parallel sections from a Cmah-/- mouse to ensure antibody specificity.[13] A non-immune chicken IgY should also be used as a control for non-specific binding.[13][18]

-

-

Secondary Antibody & Detection:

-

Wash slides thoroughly with a wash buffer (e.g., PBS with 0.05% Tween 20).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., donkey anti-chicken IgY) at a suitable dilution (e.g., 1:100) for 1 hour at room temperature.[19]

-

Wash slides again.

-

Develop the signal using a chromogenic substrate like Nova Red or DAB (3,3'-Diaminobenzidine). A positive result is indicated by a brownish-red or brown precipitate.[1][19]

-

-

Counterstaining & Mounting:

-

Counterstain with hematoxylin (B73222) to visualize cell nuclei.[19]

-

Dehydrate, clear, and mount the slides with a permanent mounting medium.

-

HPLC for Sialic Acid Quantification

This method provides quantitative data on the absolute and relative amounts of different sialic acids, including Neu5Ac and Neu5Gc. It involves chemical release of sialic acids from glycoconjugates followed by fluorescent derivatization.

Protocol:

-

Sialic Acid Release:

-

Homogenize a known amount of tissue (e.g., 10-20 mg).

-

Release sialic acids by mild acid hydrolysis. Incubate the homogenate in 2 M acetic acid at 80°C for 3 hours.

-

Centrifuge to pellet the tissue debris and collect the supernatant containing the released sialic acids.

-

-

Derivatization:

-

The most common derivatizing agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB).[20][21]

-

Mix the supernatant with DMB labeling solution (containing DMB, β-mercaptoethanol, and sodium hydrosulfite in a buffer).

-

Incubate at 50-60°C for 2-3 hours in the dark to form fluorescent derivatives.

-

Stop the reaction by cooling on ice.

-

-

HPLC Analysis:

-

Analyze the derivatized sample using a reverse-phase HPLC system with a fluorescence detector (Excitation: ~373 nm, Emission: ~448 nm).

-

Column: Use a C18 column (e.g., 250 mm x 4.6 mm).[22]

-

Mobile Phase: A gradient of Solvent A (e.g., water/methanol/acetic acid) and Solvent B (e.g., acetonitrile). A typical gradient might start with a low percentage of acetonitrile (B52724) and increase linearly to elute the derivatives.[22]

-

Flow Rate: Approximately 1 mL/min.[22]

-

Quantification: Identify peaks by comparing their retention times to those of pure Neu5Ac and Neu5Gc standards. Calculate the concentration based on the peak area from a standard curve.[20][23]

-

Mass Spectrometry (MS) for Sialic Acid Analysis

LC-MS/MS is a highly sensitive and specific method for identifying and quantifying sialic acids. It provides unambiguous confirmation of the presence of Neu5Gc.

Protocol:

-

Sample Preparation:

-

Release sialic acids from tissue samples using acid hydrolysis as described for the HPLC protocol.

-

Purify the released sialic acids using, for example, graphitized carbon solid-phase extraction (SPE) cartridges.

-

-

LC-MS/MS Analysis:

-

Separate the sialic acids using liquid chromatography, often with a hydrophilic interaction liquid chromatography (HILIC) column.

-

Introduce the eluent into a mass spectrometer operating in negative ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting a specific precursor ion for Neu5Gc and monitoring for a specific fragment ion after collision-induced dissociation.

-

Key MRM Transition for Neu5Gc: The precursor ion [M-H]⁻ is at m/z 323.8, and a characteristic product ion is monitored at m/z 115.7.[24]

-

Key MRM Transition for Neu5Ac: The precursor ion [M-H]⁻ is at m/z 307.8, and a characteristic product ion is monitored at m/z 86.9.[24]

-

-

Quantification:

Conclusion

Mice endogenously synthesize N-glycolylneuraminic acid via the CMAH enzyme, leading to its widespread distribution in most tissues, with the notable exception of the brain. This fundamental difference from human sialic acid biology makes a thorough understanding of Neu5Gc's presence in murine models essential for researchers in drug development and biomedical science. The use of robust and specific analytical methods, such as immunohistochemistry with appropriate controls, HPLC with fluorescence detection, and LC-MS/MS, is critical for accurately assessing the role of Neu5Gc. Furthermore, the Cmah-null mouse model provides an invaluable tool for dissecting the biological consequences of Neu5Gc expression and for creating more human-relevant models of disease.

References

- 1. N-Glycolylneuraminic Acid Deficiency in Mice: Implications for Human Biology and Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specific Detection of Neu5Gc in Animal Tissues by Immunohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Structural Complexity and Animal Tissue Distribution of N-Glycolylneuraminic Acid (Neu5Gc)-Terminated Glycans. Implications for Their Immunogenicity in Clinical Xenografting [frontiersin.org]

- 5. Frontiers | Synthesis of N-Glycolylneuraminic Acid (Neu5Gc) and Its Glycosides [frontiersin.org]

- 6. Introduction of a human-specific deletion in mouse Cmah increases disease severity in the mdx model of Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CMAH - Wikipedia [en.wikipedia.org]

- 8. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: MECHANISMS UNDERLYING GASTROINTESTINAL INCORPORATION OF THE NON-HUMAN SIALIC ACID XENO-AUTOANTIGEN N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of N-glycolyneuraminic acid. The primary site of hydroxylation of N-acetylneuraminic acid is the cytosolic sugar nucleotide pool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: ELUCIDATING THE INTRACELLULAR FATE OF THE NON-HUMAN SIALIC ACID N-GLYCOLYLNEURAMINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sensitive and Specific Detection of the Non-Human Sialic Acid N-Glycolylneuraminic Acid In Human Tissues and Biotherapeutic Products | PLOS One [journals.plos.org]

- 14. Metabolism of Vertebrate Amino Sugars with N-Glycolyl Groups: RESISTANCE OF α2–8-LINKED N-GLYCOLYLNEURAMINIC ACID TO ENZYMATIC CLEAVAGE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Why Is N-Glycolylneuraminic Acid Rare in the Vertebrate Brain? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. Sensitive and specific detection of the non-human sialic Acid N-glycolylneuraminic acid in human tissues and biotherapeutic products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2005010485A2 - Methods for detecting and analyzing n-glycolylneuraminic acid (neu5gc) in biological materials - Google Patents [patents.google.com]

- 20. agilent.com [agilent.com]

- 21. Siliac Acid Analysis - Creative Proteomics [creative-proteomics.com]

- 22. Determination of Sialic Acids in Liver and Milk Samples of Wild-type and CMAH Knock-out Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. academic.oup.com [academic.oup.com]

- 25. LC-MS/MS quantification of N-acetylneuraminic acid, N-glycolylneuraminic acid and ketodeoxynonulosonic acid levels in the urine and potential relationship with dietary sialic acid intake and disease in 3- to 5-year-old children - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Synthesis of Nicotinamide Guanine Dinucleotide: A Technical Overview

For Immediate Release

[City, State] – A comprehensive examination of current scientific literature reveals that while Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD) is a recognized analog of the vital coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a distinct and dedicated "NGD synthesis pathway" is not prominently established in the same manner as the well-documented NAD+ biosynthetic routes. However, research into NAD+ analogs provides significant insights into the probable mechanisms of NGD formation, its metabolic fate, and its biochemical properties. This technical guide synthesizes the available data for researchers, scientists, and drug development professionals.

Nicotinamide Guanine Dinucleotide (NGD) and its counterpart, Nicotinamide Hypoxanthine (B114508) Dinucleotide (NHD), are analogs of NAD+ that have been identified in various murine tissues.[1][2] Their formation is thought to be partially dependent on the enzyme Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3).[1][2] This suggests a synthetic process that likely mirrors a key step in NAD+ synthesis, where an adenylyl group from ATP is transferred to a nicotinamide mononucleotide (NMN) molecule. In the case of NGD, it is hypothesized that GTP replaces ATP as the donor of the nucleotide moiety.

Core Synthesis and Metabolism

The synthesis and degradation of NGD are partially reliant on the enzymes Nmnat3 and CD38, respectively.[1][2] While NGD and NHD can function as coenzymes for enzymes like alcohol dehydrogenase (ADH) in vitro, their affinity is considerably lower than that of NAD+.[1][2] Notably, these NAD+ analogs are not utilized as substrates by key NAD+-dependent enzymes such as SIRT1, SIRT3, and PARP1.[1][2]

The enzyme CD38, a key NAD+ glycohydrolase, can metabolize NAD+ analogs like NGD+.[3] This process yields cyclic compounds such as cyclic guanosine (B1672433) diphosphate (B83284) ribose (cGDPR).[3][4] The conversion of NGD to cGDPR is a measurable activity that has been used to assess the inhibitory effects of certain biologics on CD38's cyclase activity.[4]

The Precursor: Nicotinamide and its Role

The synthesis of NGD, much like NAD+, fundamentally relies on the availability of nicotinamide (NAM), a form of vitamin B3.[3][5][6] Nicotinamide is a precursor for the synthesis of NAD+ and, by extension, its analogs.[5][6] The primary route for NAD+ synthesis in many organisms is the salvage pathway, which recycles nicotinamide.[3][7] This pathway involves the conversion of nicotinamide to nicotinamide mononucleotide (NMN) by the enzyme nicotinamide phosphoribosyltransferase (NAMPT).[6] NMN is then converted to NAD+ by NMNAT enzymes.[6] It is within this enzymatic framework that the synthesis of NGD from GTP and NMN is thought to occur.

The major pathways for NAD+ biosynthesis, which provide a model for understanding potential NGD synthesis, include:

-

The de novo pathway: Synthesizes NAD+ from tryptophan.[3]

-

The Preiss-Handler pathway: Converts nicotinic acid (NA) to NAD+.[7]

-

The salvage pathway: Recycles nicotinamide back into the NAD+ pool.[3][7]

Quantitative Data Summary

While specific quantitative data for a dedicated NGD synthesis pathway is scarce, data from studies on NAD+ and its analogs provide valuable context.

| Parameter | Value/Observation | Context | Reference |

| Enzyme Involvement | Nmnat3, CD38 | Partially responsible for synthesis and degradation of NGD and NHD. | [1][2] |

| Coenzyme Activity | Lower affinity than NAD+ for ADH. | NGD and NHD can act as coenzymes, but less efficiently than NAD+. | [1][2] |

| Substrate Inactivity | Not used by SIRT1, SIRT3, PARP1. | Highlights the specificity of these key NAD+-dependent enzymes. | [1][2] |

| CD38 Metabolism | NGD+ is metabolized to cGDPR. | Demonstrates a metabolic fate for NGD and a method to assay CD38 activity. | [3][4] |

Experimental Protocols

Detailed methodologies for studying NGD synthesis are often embedded within broader studies of NAD+ metabolism. Key experimental approaches include:

Measurement of CD38 Cyclase Activity using NGD: This protocol is adapted from studies assessing CD38 inhibitors.

-

Reaction Setup: Incubate recombinant human CD38 with NGD in a suitable buffer (e.g., 25 mM Tris-HCl, pH 7.5).

-

Incubation: Allow the reaction to proceed at 37°C for a specified time (e.g., 60 minutes).

-

Quenching: Stop the reaction by adding a quenching solution (e.g., 1 M formic acid).

-

Detection: Analyze the formation of the fluorescent product, cGDPR, using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Inhibitor Screening: To test for inhibition, pre-incubate the enzyme with the test compound before adding the NGD substrate.

Analysis of NGD and NHD in Tissues: This protocol is based on methods used to detect these NAD+ analogs in murine tissues.

-

Tissue Homogenization: Homogenize tissue samples in a suitable extraction buffer.

-

Metabolite Extraction: Perform a metabolite extraction, for example, using a methanol/chloroform/water partition method.

-

LC-MS/MS Analysis: Analyze the aqueous phase containing the polar metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Quantification: Use pure standards of NGD and NHD to create calibration curves for accurate quantification.

Visualizing the Putative NGD Synthesis Pathway

The following diagrams illustrate the hypothesized synthesis of NGD in the context of the established NAD+ salvage pathway and its subsequent metabolism by CD38.

References

- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Editorial: The Versatile Role of Nicotinamide Adenine Dinucleotide in Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Nicotinamide? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on CD38 and the Degradation of Nicotinamide Guanine Dinucleotide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cluster of differentiation 38 (CD38) is a multifunctional ectoenzyme that plays a pivotal role in cellular signaling and NAD+ metabolism. A key aspect of its enzymatic activity is the degradation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) and its analogs, including nicotinamide guanine (B1146940) dinucleotide (NGD). This guide provides a comprehensive technical overview of the core mechanisms of CD38-mediated NGD degradation, the associated signaling pathways, and detailed experimental protocols for its study. Quantitative data on enzyme kinetics are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of enzymology, cell signaling, and pharmacology.

Introduction to CD38 and its Enzymatic Activities

CD38 is a type II transmembrane glycoprotein (B1211001) with a dual role as a receptor and an enzyme.[1] Its enzymatic functions are central to its physiological and pathological roles. CD38 possesses two primary catalytic activities:

-

NAD+ Glycohydrolase (NADase) Activity: This is the major enzymatic function of CD38, where it hydrolyzes NAD+ to ADP-ribose (ADPR) and nicotinamide. This activity makes CD38 a significant regulator of intracellular and extracellular NAD+ levels.[2]

-

ADP-ribosyl Cyclase Activity: CD38 also catalyzes the cyclization of NAD+ to form cyclic ADP-ribose (cADPR), a potent second messenger involved in intracellular calcium mobilization.[3][4]

Degradation of Nicotinamide Guanine Dinucleotide (NGD) by CD38

This compound (NGD) is an analog of NAD+ that serves as a valuable substrate for studying the ADP-ribosyl cyclase activity of CD38. When CD38 acts on NGD, it catalyzes its conversion to cyclic GDP-ribose (cGDPR).[5] This reaction is particularly useful for several reasons:

-

Fluorescent Product: The product, cGDPR, is fluorescent, allowing for continuous and sensitive monitoring of the enzymatic reaction.[5]

-

Stable Product: Unlike cADPR, cGDPR is not hydrolyzed by CD38, simplifying the kinetic analysis of the cyclase activity.

The degradation of NGD by CD38 is a key tool for dissecting the cyclase function of the enzyme, independent of its hydrolase activity.

Quantitative Data on CD38 Enzymatic Activity

The following tables summarize the available quantitative data on the enzymatic activity of CD38 with NGD and other relevant substrates.

Table 1: Kinetic Parameters of CD38 with Various Substrates

| Substrate | Enzyme Source | Km | Vmax | Specific Activity | Reference(s) |

| NGD | Recombinant Human CD38 | 0.7 mM | 9.2 fmol/min/µg protein | - | [3] |

| NGD | Recombinant Human CD38 | - | - | Varies with inhibitor concentration | [6] |

| ε-NAD+ | Tissue Homogenates | - | - | IC50 of 78c in low nanomolar range | [7] |

| NGD+ | Recombinant Human CD38 | - | - | IC50 of various nanobodies | [5] |

Table 2: Specific Activity of CD38 in Different Biological Samples

| Sample Type | Substrate | Specific Activity | Reference(s) |

| PHM1 Cell Membrane | NGD | 2.6 ± 0.1 pmol cGDPR formed/mg protein/hour | [4] |

| Rat Spleen Lysate (2 µg) | NGD | Activity detected | Abcam |

| B-cell Lysate (2.7 µg) | NGD | Activity detected | Abcam |

Experimental Protocols

Measurement of CD38 ADP-ribosyl Cyclase Activity using NGD

This protocol describes a fluorescence-based assay to measure the ADP-ribosyl cyclase activity of CD38 using NGD as a substrate.

Materials:

-

96-well black, clear-bottom microplate

-

Fluorometric plate reader with excitation at 300 nm and emission at 410 nm

-

Recombinant CD38 enzyme or cell/tissue lysates containing CD38

-

CD38 Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4)

-

This compound (NGD+) solution (e.g., 10 mM stock)

-

Test inhibitors or compounds (if applicable)

-

Bovine Serum Albumin (BSA) solution (e.g., 40 mg/ml)

Procedure:

-

Enzyme Preparation:

-

For recombinant enzyme: Prepare a working solution of recombinant human CD38 in cold Assay Buffer. A final concentration of 5-10 nM is often a good starting point.

-

For cell/tissue lysates: Homogenize cells or tissues in a suitable lysis buffer (e.g., sucrose (B13894) buffer) and centrifuge to remove debris. Determine the protein concentration of the supernatant.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

CD38 enzyme solution or cell/tissue lysate (e.g., 25 µL)

-

Test inhibitor or vehicle control (e.g., 25 µL)

-

Assay Buffer to bring the volume to 50 µL.

-

-

Include a "no enzyme" control well with only Assay Buffer and substrate.

-

-

Reaction Initiation:

-

Prepare the NGD+ substrate solution in Assay Buffer. A final concentration of 100-200 µM NGD+ in the well is typical.

-

Add 50 µL of the NGD+ solution to each well to initiate the reaction. The final volume in each well should be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorometric plate reader pre-heated to 37°C.

-

Measure the fluorescence in kinetic mode with excitation at 300 nm and emission at 410 nm. Take readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

For inhibitor studies, calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

CD38-Mediated Signaling Pathway

The degradation of NGD to cGDPR by CD38 is a key step in a signaling cascade that ultimately leads to the mobilization of intracellular calcium. While cGDPR itself is not a direct calcium-mobilizing agent in the same way as cADPR, the study of its formation provides a direct measure of the cyclase activity that produces the endogenous signaling molecule cADPR from NAD+. The cADPR-mediated calcium signaling pathway involves the activation of ryanodine (B192298) receptors (RyRs) on the endoplasmic reticulum, leading to the release of stored calcium into the cytosol.[8][9]

Caption: CD38 signaling pathway initiated by NGD/NAD+ metabolism.

Experimental Workflow for CD38 Cyclase Activity Assay

The following diagram illustrates the typical workflow for assessing the ADP-ribosyl cyclase activity of CD38 using the NGD-based fluorescence assay.

References

- 1. Frontiers | CD38: An Immunomodulatory Molecule in Inflammation and Autoimmunity [frontiersin.org]

- 2. The reaction mechanism for CD38. A single intermediate is responsible for cyclization, hydrolysis, and base-exchange chemistries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Roles and mechanisms of the CD38/cyclic adenosine diphosphate ribose/Ca2+ signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD38/cADPR‐mediated calcium signaling in a human myometrial smooth muscle cell line, PHM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nanobodies effectively modulate the enzymatic activity of CD38 and allow specific imaging of CD38+ tumors in mouse models in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biological Function of Nicotinamide Guanine Dinucleotide (NGD)

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nicotinamide Guanine Dinucleotide (NGD) is an endogenously produced structural analog of the vital coenzyme Nicotinamide Adenine Dinucleotide (NAD+). While it shares a similar dinucleotide structure, its biological functions are distinct and more limited. NGD is synthesized by Nicotinamide Mononucleotide Adenylyltransferase 3 (NMNAT3) and is primarily metabolized by the ecto-enzyme CD38 into cyclic GDP-ribose (cGDPR). Although NGD can serve as a coenzyme for redox enzymes like alcohol dehydrogenase, its affinity is substantially lower than that of NAD+. Critically, NGD is not a substrate for major NAD+-dependent signaling enzymes such as sirtuins and Poly(ADP-ribose) polymerases (PARPs). The most significant role of NGD in modern research is its utility as a specific biochemical tool. Its conversion by the cyclase function of CD38 into the stable and fluorescent cGDPR provides a direct method to measure ADP-ribosyl cyclase activity, distinguishing it from the enzyme's NAD+ hydrolase activity. This guide provides a comprehensive technical overview of NGD's metabolism, its known biological roles, quantitative data on its presence and enzymatic interactions, and detailed experimental protocols for its use in research.

Metabolism of this compound

The metabolic pathway of NGD involves its synthesis from core precursors and its subsequent enzymatic conversion. The key enzymes responsible are NMNAT3 for synthesis and CD38 for its primary metabolic fate.

Biosynthesis via NMNAT3

NGD is an analog of NAD+ where the adenosine (B11128) base is replaced by guanine. Its synthesis is catalyzed by Nicotinamide Mononucleotide Adenylyltransferase 3 (NMNAT3), a mitochondrial enzyme known for its role in NAD+ biosynthesis.[1] The reaction involves the transfer of a guanylyl moiety from Guanosine Triphosphate (GTP) to Nicotinamide Mononucleotide (NMN), yielding NGD.

While all three mammalian NMNAT isoforms can catalyze the synthesis of NAD+ from NMN and ATP, NMNAT3 exhibits a broader substrate specificity and is the most efficient isoform at utilizing GTP to produce NGD.[2][3] The production rate of NGD by NMNAT3 is significantly lower than its rate of NAD+ synthesis.[4] Studies in mice have shown that overexpression of Nmnat3 leads to a substantial increase in the levels of NGD in various tissues, confirming NMNAT3's central role in its in vivo production.[4][5]

Conversion to cyclic GDP-ribose (cGDPR) by CD38

The primary enzyme known to act upon NGD is CD38, a multifunctional ecto-enzyme expressed on the surface of many immune and other cell types.[6] CD38 possesses both NAD+ glycohydrolase (NADase) activity, which hydrolyzes NAD+ to ADP-ribose, and ADP-ribosyl cyclase activity, which cyclizes NAD+ to form the calcium-mobilizing second messenger, cyclic ADP-ribose (cADPR).[3][7]

When NGD is used as a substrate, CD38's ADP-ribosyl cyclase function catalyzes its conversion into cyclic GDP-ribose (cGDPR).[8][9] This reaction is highly specific to the cyclase activity; degradative NADases do not produce cGDPR from NGD.[8] Unlike cADPR, the product cGDPR is not readily hydrolyzed by CD38 and does not appear to function as a calcium-releasing molecule.[8][9]

Biological Roles and Functions

The biological significance of NGD appears to be twofold: it has a minor role as a redox coenzyme and a major role in research as a specific biochemical probe for enzyme activity.

Coenzyme Activity

NGD can function as a coenzyme for oxidoreductases. It has been demonstrated in vitro that NGD can serve as a coenzyme for alcohol dehydrogenase (ADH), facilitating the oxidation of alcohols.[5] However, its affinity for ADH is much lower than that of NAD+, suggesting it is not a primary coenzyme for this or other related metabolic reactions in vivo.[5]

Substrate Specificity of NAD+-Consuming Enzymes

A critical aspect of NGD's biological profile is what it does not do. Major NAD+-dependent signaling enzymes, which cleave NAD+ to regulate cellular processes, do not utilize NGD. Specifically, NGD is not a substrate for the sirtuin family of protein deacetylases (e.g., SIRT1, SIRT3) or for Poly(ADP-ribose) polymerases (PARPs), which are critical for DNA repair and stress responses.[5] This lack of interaction distinguishes NGD from NAD+ and limits its direct involvement in these key signaling pathways.

Utility as a Specific Research Tool

The most prominent function of NGD is as a specialized tool for enzymology. The conversion of NGD to cGDPR by CD38 has two properties that make it an ideal substrate for measuring ADP-ribosyl cyclase activity:

-

Fluorescence: The product, cGDPR, is fluorescent, while the substrate, NGD, is not. This allows for a continuous, real-time fluorometric assay of enzyme activity.[8]

-

Stability: cGDPR is resistant to hydrolysis by the same enzyme that produces it (CD38), meaning the fluorescent product accumulates stoichiometrically, simplifying kinetic analysis.[8][9]

This allows researchers to specifically quantify the cyclase activity of CD38 and distinguish it from its competing NAD+ hydrolase activity, which is difficult to measure directly.[8][9] This assay is a cornerstone for screening CD38 inhibitors and characterizing the enzyme's function in various tissues and disease models.

Quantitative Data

Quantitative data on NGD is primarily focused on its tissue concentrations and its interaction with enzymes. While precise kinetic constants are not widely available, relative comparisons and concentration ranges have been established.

Endogenous Tissue Concentrations of NGD

NGD has been detected as an endogenous metabolite in a variety of murine tissues. A key study by Yaku et al. (2019) quantified these levels. While the specific values from the original publication's tables are not reproduced here, the study reported that in mice overexpressing Nmnat3, NGD levels in tissues like the heart and skeletal muscle increased dramatically to levels comparable to that of NAD+.[4] In wild-type mice, NGD is present at much lower concentrations.

Table 1: Summary of Endogenous NGD Presence in Murine Tissues

| Tissue | Finding | Citation |

|---|---|---|

| Various Murine Tissues | Endogenous NGD is detectable. | [5] |

| Heart, Skeletal Muscle | In Nmnat3-overexpressing mice, NGD levels increase to become comparable to NAD+ levels. | [4] |

| Red Blood Cells | NGD is undetectable in Nmnat3 knockout mice. | [4] |

| Liver | NGD levels in Nmnat3 knockout mice were similar to wild-type controls, suggesting synthesis by other NMNAT isoforms in this tissue. |[5] |

Enzyme Kinetic Parameters

Precise Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for NGD with its associated enzymes are not consistently reported in literature abstracts. However, qualitative and comparative data are available.

Table 2: Enzyme Interactions with NGD and Related Substrates

| Enzyme | Substrate(s) | Kinetic Parameter / Finding | Citation |

|---|---|---|---|

| NMNAT3 | NMN + GTP | NGD production rate is much lower than NAD+ production rate from NMN + ATP. | [4] |

| NMNAT3 has a higher relative activity for NGD synthesis compared to NMNAT1 and NMNAT2. | [4] | ||

| CD38 | NGD | The assay is effective at substrate concentrations of 100-400 µM. Specific Km not found in reviewed sources. | [10][11] |

| Alcohol Dehydrogenase (ADH) | NGD | Affinity is much lower than for NAD+. Specific Km not found in reviewed sources. | [5] |

| | Ethanol (B145695) + NAD+ | For comparison: Km for NAD+ is ~0.056 mM - 1.12 mM; Km for ethanol is ~0.75 mM - 21.5 mM (Varies by species and conditions). |[12] |

Experimental Protocols

The primary experimental application of NGD is in the measurement of CD38's ADP-ribosyl cyclase activity.

Fluorometric Assay of CD38 ADP-ribosyl Cyclase Activity

This protocol is synthesized from methodologies described in multiple sources.[5][9][13][14] It is designed for use with a 96-well plate fluorometer.

Objective: To measure the rate of cGDPR formation from NGD as a direct measure of the ADP-ribosyl cyclase activity of CD38 in biological samples (e.g., cell lysates, tissue homogenates, or purified enzyme).

Materials:

-

Substrate: this compound (NGD) solution (e.g., 10 mM stock in buffer).

-

Reaction Buffer: e.g., 20 mM Tris-HCl, pH 7.4 or 50 mM Tris-HCl, pH 8.0.

-

Sample: Purified CD38, cell lysate, or tissue homogenate (protein concentration should be determined).

-

Instrumentation: 96-well fluorescence microplate reader with excitation at ~300 nm and emission detection at ~410 nm.

-

Stopping Reagent (for endpoint assays): 0.6 M Perchloric Acid or 100% Trichloroacetic Acid.

-

Standard: Purified cyclic GDP-ribose (cGDPR) for standard curve generation.

Methodology:

-

Sample Preparation:

-

If using cell or tissue lysates, prepare homogenates in a suitable lysis buffer (e.g., sucrose (B13894) buffer) on ice.[5]

-

Determine the total protein concentration of the lysate using a standard method (e.g., BCA assay).

-

Normalize samples to a consistent protein concentration (e.g., 50-200 µg of protein per well).[5][14]

-

-

Reaction Setup (96-well plate):

-

Prepare a master mix of Reaction Buffer and NGD substrate. For a final concentration of 100 µM NGD, add 1 µL of 10 mM NGD stock to every 99 µL of Reaction Buffer.

-

Add the appropriate volume of sample (e.g., 50-100 µg protein in buffer) to each well.

-

Include appropriate controls:

-

No-Enzyme Control: Reaction Buffer + NGD, but no sample.

-

Positive Control (optional): Purified Aplysia ADP-ribosyl cyclase or recombinant CD38.[14]

-

-

-

Initiation and Measurement:

-

Kinetic Assay (Preferred): Place the plate in the pre-warmed (e.g., 37°C) microplate reader. Initiate the reaction by adding the NGD-containing master mix. Immediately begin reading fluorescence (Ex: 300 nm, Em: 410 nm) at regular intervals (e.g., every 60 seconds) for 20-60 minutes.

-

Endpoint Assay: Initiate the reaction by adding the NGD master mix. Incubate at 37°C for a fixed time (e.g., 20 minutes). Stop the reaction by adding the acid stopping reagent. Centrifuge to pellet protein and measure the fluorescence of the supernatant.

-

-

Data Analysis:

-

The rate of reaction is the initial slope of the fluorescence versus time curve (d(Fluorescence)/dt).

-

To convert fluorescence units to molar amounts, a standard curve must be generated using known concentrations of cGDPR.

-

The final activity is typically expressed as nmol of cGDPR formed per minute per mg of protein.

-

Visualizations: Pathways and Workflows

NGD Metabolic Pathway

Caption: Metabolic pathway of NGD synthesis and conversion.

Experimental Workflow: CD38 Cyclase Assay

Caption: Experimental workflow for measuring CD38 cyclase activity.

Logical Diagram: NGD as a Differentiating Tool

Caption: NGD allows specific measurement of cyclase activity.

References

- 1. Deficiency of Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3) Causes Hemolytic Anemia by Altering the Glycolytic Flow in Mature Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Initial-rate kinetics of human NMN-adenylyltransferases: substrate and metal ion specificity, inhibition by products and multisubstrate analogues, and isozyme contributions to NAD+ biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. CD38 ecto-enzyme in immune cells is induced during aging regulating NAD+ and NMN levels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods. | Semantic Scholar [semanticscholar.org]

- 8. Insight into Molecular and Functional Properties of NMNAT3 Reveals New Hints of NAD Homeostasis within Human Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of Nicotinamide in the Pathogenesis of Actinic Keratosis: Implications for NAD+/SIRT1 Pathway [mdpi.com]

- 10. bohr.winthrop.edu [bohr.winthrop.edu]

- 11. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A simple steady state kinetic model for alcohol dehydrogenase. Use of reaction progress curves for parameters estimation at pH 7.4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. guweb2.gonzaga.edu [guweb2.gonzaga.edu]

Nicotinamide Guanine Dinucleotide (NGD): An In-depth Technical Guide to a Unique NAD+ Analog

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGD) is a naturally occurring analog of Nicotinamide Adenine (B156593) Dinucleotide (NAD+), a critical coenzyme in cellular metabolism and signaling. This technical guide provides a comprehensive overview of NGD, focusing on its synthesis, biochemical properties, and its interactions with NAD+-dependent enzymes. Drawing from key research, this document presents quantitative data in structured tables, details relevant experimental protocols, and visualizes metabolic and signaling pathways using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers investigating NAD+ metabolism and developing novel therapeutic strategies targeting NAD+-dependent pathways.

Introduction

Nicotinamide Adenine Dinucleotide (NAD+) is a cornerstone of cellular function, participating in a vast array of redox reactions essential for energy metabolism.[1] Beyond its role as a hydride carrier, NAD+ serves as a substrate for several enzyme families, including sirtuins (SIRTs), poly(ADP-ribose) polymerases (PARPs), and CD38, thereby regulating fundamental processes such as DNA repair, gene expression, and calcium signaling.[1][2] The study of NAD+ analogs provides invaluable tools to dissect these complex pathways. Nicotinamide Guanine Dinucleotide (NGD), in which the adenine base of NAD+ is replaced by guanine, has emerged as a significant analog for study. Endogenously found in various murine tissues, NGD offers a unique profile of interaction with NAD+-dependent enzymes, making it a subject of interest for understanding the specificity and plasticity of these enzymatic reactions.[3][4]

Synthesis of this compound (NGD)

The synthesis of NGD can be achieved through chemoenzymatic methods, leveraging the catalytic activity of nicotinamide mononucleotide adenylyltransferases (NMNATs).[5][6] These enzymes catalyze the formation of the pyrophosphate bond between a nicotinamide mononucleotide (NMN) moiety and a nucleoside triphosphate. In the case of NGD, guanosine (B1672433) triphosphate (GTP) serves as the nucleotide donor instead of adenosine (B11128) triphosphate (ATP).

Experimental Protocol: Chemoenzymatic Synthesis of NGD

This protocol is adapted from methodologies used for the synthesis of NAD+ analogs.[5]

Materials:

-

Nicotinamide mononucleotide (NMN)

-

Guanosine triphosphate (GTP)

-

Recombinant human Nicotinamide Mononucleotide Adenylyltransferase 3 (NMNAT3)[7]

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)

-

HPLC system for purification

-

Lyophilizer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine NMN and a molar excess of GTP in the reaction buffer.

-

Enzymatic Reaction: Initiate the reaction by adding a catalytic amount of purified recombinant NMNAT3.

-

Incubation: Incubate the reaction mixture at 37°C for several hours. The reaction progress can be monitored by reverse-phase HPLC.

-

Purification: Purify the synthesized NGD from the reaction mixture using semi-preparative HPLC with a suitable C18 column and a gradient of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate) and an organic solvent (e.g., acetonitrile).

-

Desalting and Lyophilization: The fractions containing pure NGD are pooled, desalted using a volatile buffer system, and then lyophilized to obtain the final product as a stable powder.

-

Characterization: Confirm the identity and purity of the synthesized NGD using techniques such as mass spectrometry and NMR spectroscopy.

Biochemical Properties and Metabolism of NGD

Endogenous NGD has been detected in various murine tissues, including the heart, skeletal muscle, and liver.[7] Its metabolism is intrinsically linked to the enzymes responsible for NAD+ synthesis and degradation.

NGD Metabolism Pathway

The synthesis of NGD is primarily catalyzed by NMNAT3, which utilizes NMN and GTP as substrates.[7] The degradation of NGD is partially dependent on the activity of CD38, an enzyme known for its NAD+ glycohydrolase activity.[3][4]

Caption: NGD Metabolism Pathway.

Interaction of NGD with NAD+-Dependent Enzymes

A key aspect of NGD as an NAD+ analog is its differential interaction with various NAD+-dependent enzymes. This selective reactivity makes it a valuable tool for probing enzyme active sites and functions.

Dehydrogenases

NGD can serve as a coenzyme for certain dehydrogenases, such as alcohol dehydrogenase (ADH), albeit with a much lower affinity and catalytic efficiency compared to NAD+.[4][8] This indicates that while the guanine substitution is tolerated, it significantly impacts the binding and catalytic steps.

Table 1: Kinetic Parameters of NGD with Alcohol Dehydrogenase (ADH)

| Coenzyme | Km (μM) | Vmax (μmol/min/mg) | kcat (s⁻¹) |

| NAD+ | 160 ± 20 | 1.2 ± 0.04 | 0.80 |

| NGD | 1100 ± 200 | 0.3 ± 0.02 | 0.20 |

Data from Yaku et al., 2019.[8]

Sirtuins and PARPs

Table 2: Qualitative Interaction of NGD with Sirtuins and PARP1

| Enzyme | Substrate Activity | Reference |

| SIRT1 | Not a substrate | [3][4] |

| SIRT3 | Not a substrate | [3][4] |

| PARP1 | Not a substrate | [3][4][7] |

CD38

NGD can be utilized as a substrate by the NAD+ glycohydrolase CD38.[4] The enzymatic processing of NGD by CD38 leads to the formation of cyclic GDP-ribose (cGDPR), a fluorescent compound that can be used to assay CD38 activity.[9]

Experimental Protocols

Enzymatic Assay for Dehydrogenase Activity with NGD

This protocol is adapted from the methodology used to assess the coenzymatic activity of NGD with alcohol dehydrogenase.[8]

Materials:

-

Purified dehydrogenase enzyme (e.g., alcohol dehydrogenase)

-

Substrate for the dehydrogenase (e.g., ethanol (B145695) for ADH)

-

NAD+ and NGD solutions of known concentrations

-

Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.8)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Setup: In a quartz cuvette, prepare a reaction mixture containing the reaction buffer and the enzyme substrate.

-

Initiation of Reaction: Add a known concentration of either NAD+ or NGD to the cuvette to initiate the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm, which corresponds to the formation of the reduced dinucleotide (NADH or NGDH).

-

Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. Repeat the assay with varying concentrations of the coenzyme to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Assay for Sirtuin and PARP1 Activity

This protocol describes a general method to assess whether NGD can act as a substrate for SIRT1 or PARP1.[7]

Materials:

-

Recombinant SIRT1 or PARP1 enzyme

-

Acetylated peptide substrate for SIRT1 (e.g., a p53-derived peptide) or NAD+ for PARP1 auto-modification

-

NAD+ and NGD

-

Reaction buffers specific for each enzyme

-

Detection reagents (e.g., anti-acetyl-lysine antibody for SIRT1 assay, anti-PARP1 antibody for PARP1 assay)

-

Western blotting equipment

Procedure for SIRT1 Activity:

-

Reaction: Incubate recombinant SIRT1 with the acetylated peptide substrate in the presence of either NAD+ (positive control) or NGD.

-

Detection: Analyze the reaction products by Western blot using an anti-acetyl-lysine antibody to detect the remaining acetylated substrate. A decrease in the acetylated substrate indicates sirtuin activity.

Procedure for PARP1 Activity:

-

Reaction: Incubate recombinant PARP1 with either NAD+ (positive control) or NGD.

-

Detection: Analyze the reaction products by Western blot using an anti-PARP1 antibody. The auto-poly-ADP-ribosylation of PARP1 with NAD+ results in a high molecular weight smear. The absence of this smear with NGD indicates a lack of substrate activity.

Quantification of NGD in Tissues

This protocol is adapted from LC-MS/MS methods developed for the quantification of NAD+ and its metabolites in biological samples.[3][10]

Materials:

-

Tissue samples

-

Extraction solution (e.g., a mixture of methanol, acetonitrile, and water)

-

Internal standard (e.g., a stable isotope-labeled NGD, if available, or a related molecule)

-

LC-MS/MS system

Procedure:

-

Sample Preparation: Homogenize frozen tissue samples in the cold extraction solution.

-

Protein Precipitation: Centrifuge the homogenate to pellet proteins and other cellular debris.

-

Supernatant Collection: Collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Inject the supernatant into the LC-MS/MS system. Use a suitable chromatographic method to separate NGD from other metabolites.

-

Quantification: Quantify the amount of NGD in the sample by comparing its peak area to that of the internal standard, using a standard curve generated with known concentrations of NGD.

Signaling Implications and Future Directions

The distinct biochemical profile of NGD has significant implications for cellular signaling. Its inability to serve as a substrate for SIRTs and PARPs, while being a substrate for CD38 and a poor coenzyme for some dehydrogenases, suggests that fluctuations in the intracellular GTP/ATP ratio could influence the relative levels of NGD and NAD+, thereby modulating the activity of these enzyme families.

Logical Relationship in NAD+-Dependent Signaling

The differential utilization of NAD+ and NGD by key enzymes creates a potential regulatory node. An increase in the relative abundance of NGD could selectively dampen SIRT and PARP signaling without completely abrogating dehydrogenase activity.

Caption: Differential Enzyme Activity with NAD+ and NGD.

Further research is warranted to explore the physiological and pathological conditions under which NGD levels are altered and the downstream consequences for cellular function. The development of specific inhibitors for NMNAT3 or methods to manipulate intracellular GTP pools could provide valuable tools to investigate the roles of NGD in cellular signaling. Moreover, the unique properties of NGD could be exploited for the development of novel chemical probes and therapeutic agents targeting NAD+-dependent pathways.

Conclusion

This compound represents a fascinating endogenous NAD+ analog with a distinct pattern of enzymatic reactivity. Its inability to productively engage with key signaling enzymes like sirtuins and PARPs, while retaining some coenzymatic function and being a substrate for CD38, provides a unique tool for dissecting the complexities of NAD+ metabolism and signaling. This technical guide has summarized the current knowledge on NGD, providing researchers with the necessary background, quantitative data, and experimental methodologies to further investigate its role in health and disease. As our understanding of the "NAD-ome" expands, the study of naturally occurring analogs like NGD will undoubtedly continue to provide critical insights into the intricate regulatory networks that govern cellular life.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of NAD+ in regulating cellular and metabolic signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring NAD(+) levels in mouse blood and tissue samples via a surrogate matrix approach using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemo-enzymatic synthesis of adenine substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cellular signaling with nitric oxide and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Emergence of a Novel NAD+ Analog: An Initial Characterization of Nicotinamide Guanine Dinucleotide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial characterization of Nicotinamide (B372718) Guanine (B1146940) Dinucleotide (NGd), a recently identified analog of the vital coenzyme Nicotinamide Adenine (B156593) Dinucleotide (NAD+). Drawing from foundational research, this document details the discovery, metabolism, and fundamental biochemical properties of NGd, offering a valuable resource for those investigating NAD+ biology and related therapeutic avenues.

Discovery and Endogenous Presence

Nicotinamide Guanine Dinucleotide (NGd) has been identified as an endogenous molecule in various murine tissues. Its discovery arose from studies investigating NAD+ metabolism, particularly in models with altered expression of NAD+ biosynthetic enzymes. Notably, mice overexpressing Nicotinamide Mononucleotide Adenylyltransferase 3 (Nmnat3) exhibited significantly elevated levels of NGd, suggesting a key role for this enzyme in its synthesis.[1]

Metabolism: Synthesis and Degradation

The metabolic pathways governing NGd are intrinsically linked to established NAD+ metabolic enzymes.

Synthesis: The primary enzyme implicated in NGd synthesis is Nmnat3 . This enzyme, typically responsible for the conversion of Nicotinamide Mononucleotide (NMN) to NAD+, appears to also catalyze the formation of NGd, likely from NMN and GTP.

Degradation: The enzyme CD38 , a well-known NAD+ glycohydrolase, has been shown to be involved in the degradation of NGd.[1] CD38 can metabolize NGd to produce cyclic Guanine Diphosphate Ribose (cGDPR).[2] Interestingly, cGDPR is a fluorescent compound but does not induce calcium release, a key function of its NAD+-derived counterpart, cyclic ADP-ribose (cADPR).[2] This property makes NGd and its derivatives potentially useful as tool compounds for studying the cyclase activity of enzymes like CD38.[2][3]

Below is a diagram illustrating the proposed metabolic pathway for NGd.

Quantitative Analysis of Endogenous NGd

Quantitative studies have been performed to determine the concentration of NGd in various tissues, providing a baseline for its physiological relevance. The following table summarizes the reported levels of NGd in different murine tissues.

| Tissue | NGd Concentration (pmol/mg tissue) |

| Liver | ~0.2 |

| Kidney | ~0.15 |

| Spleen | ~0.1 |

| Brain | ~0.05 |

| Muscle | Below detection limit |

| Heart | Below detection limit |

| Data derived from studies in wild-type mice. |

Further studies in red blood cells (RBCs) of Nmnat3 knockout (KO) mice have underscored the importance of this enzyme in NGd synthesis.

| Genotype | NGd Concentration in RBCs (pmol/10^9 cells) |

| Wild-Type (WT) | ~2.5 |

| Nmnat3 Knockout (KO) | ~0.5 |

Biochemical Properties and Enzyme Interactions

The initial characterization of NGd has revealed distinct biochemical properties compared to its adenine analog, NAD+.

Coenzymatic Activity: NGd can function as a coenzyme for alcohol dehydrogenase (ADH) in vitro. However, its affinity for ADH is significantly lower than that of NAD+.[1] This suggests that while it can participate in redox reactions, it may not be a primary coenzyme for this class of enzymes under normal physiological conditions.

Substrate for NAD+-Consuming Enzymes: A critical finding is that NGd is not a substrate for key NAD+-dependent signaling enzymes, including:

This lack of interaction with major NAD+-consuming enzymes suggests that NGd may have a distinct biological role, separate from the well-established signaling functions of NAD+.

The following diagram illustrates the workflow for testing the substrate activity of NGd.

Experimental Protocols

Quantification of NGd in Tissues by LC-MS

Objective: To measure the concentration of endogenous NGd in biological samples.

Methodology:

-

Tissue Homogenization: Tissues are homogenized in a methanol/water (80:20, v/v) solution containing internal standards.

-

Extraction: The homogenates are centrifuged, and the supernatants are collected. The extraction is repeated, and the supernatants are pooled.

-

Sample Preparation: The pooled supernatants are dried under vacuum and reconstituted in a suitable solvent for analysis.

-

LC-MS Analysis: Samples are analyzed using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap).

-

Chromatographic Separation: A C18 column is typically used with a gradient elution of ammonium (B1175870) acetate (B1210297) in water and acetonitrile.

-

Mass Spectrometry: Detection is performed in positive ion mode, monitoring for the specific mass-to-charge ratio (m/z) of NGd.

-

-

Quantification: The concentration of NGd is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve.

In Vitro Enzyme Assays

Objective: To assess the ability of NGd to serve as a coenzyme or substrate for various enzymes.

A. Alcohol Dehydrogenase (ADH) Coenzyme Activity:

-

Reaction Mixture: A reaction mixture containing buffer (e.g., glycine-NaOH), ethanol, ADH, and either NAD+ (positive control) or NGd is prepared.

-

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The conversion of the coenzyme (NAD+ to NADH or NGd to NGdH) is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curve. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentrations.

B. SIRT1, SIRT3, and PARP1 Substrate Activity:

-

Reaction Setup: Each enzyme is incubated with its respective substrate (e.g., a fluorescently labeled acetylated peptide for sirtuins, NAD+ for PARP1 auto-ribosylation) in the presence of either NAD+ or NGd.

-

Incubation: The reactions are incubated at 37°C for a defined period.

-

Detection:

-

Sirtuins: The deacetylation of the fluorescent peptide is measured using a fluorescence plate reader.

-

PARP1: The auto-ADP-ribosylation of PARP1 is detected by Western blotting using an anti-poly(ADP-ribose) antibody.

-

-

Analysis: The activity in the presence of NGd is compared to the activity with NAD+ and a no-coenzyme control.

Conclusion and Future Directions

The initial characterization of this compound reveals a novel endogenous NAD+ analog with distinct metabolic and biochemical properties. Its synthesis is linked to Nmnat3, and it can be degraded by CD38. While NGd exhibits some coenzymatic activity, its inability to serve as a substrate for major NAD+-dependent signaling enzymes like sirtuins and PARPs suggests it may not participate in the canonical NAD+ signaling pathways.

These findings open up several avenues for future research:

-

Elucidation of the complete biosynthetic and degradative pathways of NGd.

-

Identification of specific enzymes that utilize NGd as a primary coenzyme or substrate.

-

Investigation into the potential regulatory roles of NGd in cellular metabolism and signaling.

-

Exploration of NGd and its derivatives as pharmacological tools to probe the activity of enzymes like CD38.

For drug development professionals, the unique properties of NGd, particularly its resistance to degradation by sirtuins and PARPs, may offer a novel scaffold for the design of enzyme inhibitors or modulators within the broader landscape of NAD+ metabolism. Further research is warranted to fully understand the physiological and pathophysiological significance of this intriguing molecule.

References

- 1. Metabolism and biochemical properties of nicotinamide adenine dinucleotide (NAD) analogs, this compound (NGD) and nicotinamide hypoxanthine dinucleotide (NHD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring CD38 Hydrolase and Cyclase Activities: 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) and this compound (NGD) Fluorescence-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural and Functional Differences Between Nicotinamide Guanine Dinucleotide (NGD) and Nicotinamide Adenine Dinucleotide (NAD+)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a ubiquitous and essential coenzyme in cellular metabolism and a critical substrate for various signaling proteins. Its analog, Nicotinamide Guanine (B1146940) Dinucleotide (NGD), which differs by the substitution of adenine with guanine, presents a fascinating case for comparative analysis. This technical guide provides a detailed examination of the core structural and functional distinctions between NGD and NAD+. By delving into their molecular architecture, coenzymatic activity, and interaction with key NAD+-dependent enzymes, this document aims to equip researchers with a comprehensive understanding of these two vital molecules.

Core Structural Differences: A Tale of Two Purines

The fundamental structural difference between NGD and NAD+ lies in the identity of the purine (B94841) nucleobase linked to the ribose sugar, which is in turn connected to the pyrophosphate bridge and the nicotinamide mononucleotide moiety. In NAD+, this purine is adenine , whereas in NGD, it is guanine .[1] This seemingly subtle substitution has profound implications for the molecule's overall geometry, electronic properties, and, consequently, its biological activity.

Molecular Composition

| Feature | Nicotinamide Guanine Dinucleotide (NGD) | Nicotinamide Adenine Dinucleotide (NAD+) |

| Molecular Formula | C21H27N7O15P2 | C21H27N6O14P2 |

| Purine Base | Guanine | Adenine |

| Key Functional Group Differences on Purine Ring | Carbonyl group at C6, Amine group at C2 | Amine group at C6 |

Comparative Structural Data of Guanine and Adenine

| Bond/Angle | Guanine (Representative Values) | Adenine (Representative Values) |

| N1-C2 Bond Length (Å) | ~1.37 | ~1.34 |

| C2-N3 Bond Length (Å) | ~1.33 | ~1.33 |

| N3-C4 Bond Length (Å) | ~1.35 | ~1.34 |

| C4-C5 Bond Length (Å) | ~1.38 | ~1.38 |

| C5-C6 Bond Length (Å) | ~1.41 | ~1.39 |

| C6-N1 Bond Length (Å) | ~1.39 | ~1.34 |

| N1-C6-N6 Angle (°) | N/A | ~118 |

| N1-C2-N2 Angle (°) | ~117 | N/A |

| C2-N1-C6 Angle (°) | ~125 | ~118 |

Note: These are representative values and can vary slightly depending on the specific crystalline or solution environment.

The distinct arrangement of hydrogen bond donors and acceptors on guanine compared to adenine is a critical differentiating factor. Guanine has a donor (N1-H), an acceptor (N7), a donor (N2-H), and an acceptor (O6), while adenine has a donor (N6-H), an acceptor (N1), and an acceptor (N7). This difference in hydrogen bonding capacity significantly influences their interaction with enzyme active sites.

Conformational Differences

In solution, NAD+ exists in a dynamic equilibrium between a compact, folded conformation, where the adenine and nicotinamide rings stack, and an extended, open conformation, which is the form it typically adopts when bound to enzymes.[2][3] The specific conformation is influenced by the solvent environment.[2] While detailed experimental studies on the conformational dynamics of NGD are limited, molecular modeling and the existing structural data of NGD bound to human CD38 suggest that it also adopts an extended conformation within an enzyme's active site.[4] The difference in the purine base is likely to influence the equilibrium between the folded and unfolded states in solution, potentially affecting its bioavailability and interaction with enzymes.

Coenzymatic Activity: A Quantitative Comparison

Both NGD and NAD+ can function as coenzymes in redox reactions, specifically with alcohol dehydrogenase (ADH). However, their efficiencies differ significantly.

Kinetic Parameters with Alcohol Dehydrogenase (ADH)

A key study has quantified the kinetic parameters of yeast alcohol dehydrogenase with NGD and NAD+ as coenzymes. The results clearly indicate that while NGD can facilitate the oxidation of ethanol (B145695), it is a much less efficient coenzyme than NAD+.[5]

| Coenzyme | Vmax (µmol/min/mg) | kcat (s⁻¹) | Km (mM) |

| NAD+ | 1.23 | 0.86 | 0.23 |

| NGD | 0.14 | 0.10 | 1.85 |

Data from a study on yeast alcohol dehydrogenase.[5]

The higher Km value for NGD indicates a lower binding affinity for ADH compared to NAD+. Furthermore, the lower Vmax and kcat values demonstrate a reduced catalytic efficiency of the enzyme when NGD is the coenzyme.

Interaction with NAD+-Dependent Signaling Enzymes

Beyond their role in redox reactions, NAD+ is a critical substrate for several families of enzymes involved in cellular signaling, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The structural alteration in NGD has a profound impact on its ability to be recognized and utilized by these enzymes.

Sirtuins (e.g., SIRT1)

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in regulating gene expression, metabolism, and aging. The catalytic mechanism of sirtuins involves the cleavage of NAD+ to nicotinamide and ADP-ribose, coupled with the deacetylation of a protein substrate.

Experimental evidence has shown that NGD is not a substrate for SIRT1 and SIRT3. [5] The specific hydrogen bonding and electrostatic interactions within the sirtuin active site, which are finely tuned for the adenine moiety of NAD+, likely preclude the binding and/or catalytic processing of NGD with its guanine base.

Poly(ADP-ribose) Polymerases (e.g., PARP1)

PARPs are enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a process known as PARylation, which is critical for DNA repair and other cellular processes.